molecular formula C21H20 B1228771 1,1,2-Triphenylpropane CAS No. 94871-36-0

1,1,2-Triphenylpropane

Cat. No. B1228771
CAS RN: 94871-36-0
M. Wt: 272.4 g/mol
InChI Key: UVGJVHUDMMBHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Triphenylpropane is a stilbenoid.

Scientific Research Applications

Oxidation and Epoxidation Studies

  • Epoxidation of Ethylenic Linkages : The compound undergoes oxidation with chromic oxide, leading to the formation of 1,2-epoxy-1,1,2-triphenylpropane, demonstrating its reactivity and potential applications in organic synthesis (Moussa, 2007).

Photochemistry and Radical Ions

  • Photochemistry and Radical Cations : Studies show that 1,1,2-triphenylpropane participates in photosensitized electron transfer reactions, indicating its potential in photochemical applications (Okamoto & Arnold, 1985).

Molecular Mechanics and Conformational Studies

  • Molecular Mechanics of Diastereoisomers : Analysis of conformations in diastereoisomeric pairs of 1,2-disubstituted-1,2-diphenylethanes, including 1,1,2-triphenylpropane, reveals insights into molecular mechanics and conformational preferences, which are crucial for understanding chemical reactions and designing new molecules (Ivanov & Pojarlieff, 1988).

Fluorescence and Excimer Formation

  • Intramolecular Excimer Formation : Diphenyl and triphenyl alkanes, including 1,1,2-triphenylpropane, exhibit unique fluorescence characteristics, indicating potential in fluorescence studies and sensor applications (Hirayama, 1965).

Organic Synthesis and Reaction Mechanisms

  • Reduction and Reductive Methylation : The compound is involved in reduction and reductive methylation reactions, indicating its utility in synthetic organic chemistry (Málek & Černý, 1975).

Microfluidity Measurements in Micelles

  • Microfluidity Probes in Micellar Solutions : Diphenylpropane and dipyrenylpropane, related to 1,1,2-triphenylpropane, are used as probes for microfluidity measurements in micellar solutions, highlighting their potential in studying the dynamics of molecular interactions (Zachariasse, 1978).

Kinetic Studies and Isotope Effects

  • Primary and Secondary Kinetic Isotope Effects : The compound shows significant kinetic isotope effects in its reactions, providing insights into reaction mechanisms and molecular dynamics (Ibrahim et al., 1992).

Applications in Electroluminescence and Fluorescence

  • Delayed Fluorescence in Electroluminescence : Triphenylene derivatives, closely related to 1,1,2-triphenylpropane, demonstrate significant delayed fluorescence, indicating potential applications in electroluminescent devices (P-Y Chou et al., 2014).

Novel Applications in Organic Synthesis and Biochemistry

  • Bifunctional Trityl Groups : Triphenylmethyl derivatives, closely related to 1,1,2-triphenylpropane, show novel applications in bioconjugation, cross-linking, and other areas, indicating the versatile nature of these compounds (Shchepinov & Korshun, 2003).

properties

CAS RN

94871-36-0

Product Name

1,1,2-Triphenylpropane

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1,1-diphenylpropan-2-ylbenzene

InChI

InChI=1S/C21H20/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3

InChI Key

UVGJVHUDMMBHRM-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

94871-36-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Triphenylpropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,2-Triphenylpropane
Reactant of Route 3
1,1,2-Triphenylpropane
Reactant of Route 4
1,1,2-Triphenylpropane
Reactant of Route 5
Reactant of Route 5
1,1,2-Triphenylpropane
Reactant of Route 6
1,1,2-Triphenylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.